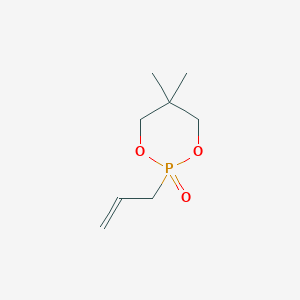
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound characterized by its unique structure, which includes a dioxaphosphinan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with prop-2-en-1-yl magnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under appropriate conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-(prop-2-yn-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one: Similar structure but with a prop-2-yn-1-yl group.
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-thione: Contains a thione group instead of an oxygen atom.
Uniqueness
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific dioxaphosphinan ring structure and the presence of the prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
7052-85-9 |
|---|---|
Molekularformel |
C8H15O3P |
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
5,5-dimethyl-2-prop-2-enyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C8H15O3P/c1-4-5-12(9)10-6-8(2,3)7-11-12/h4H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
KMDOPIGIEBGJIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COP(=O)(OC1)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


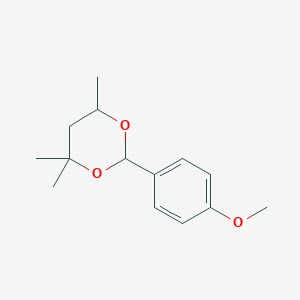
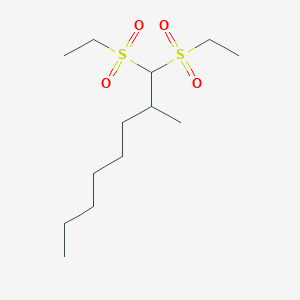
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

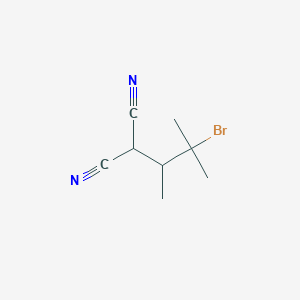

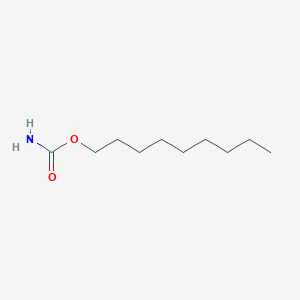
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)

![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
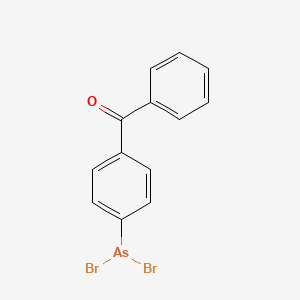
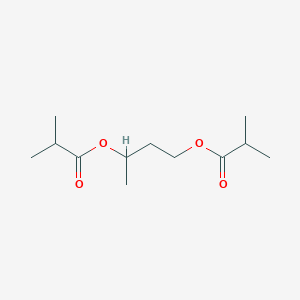
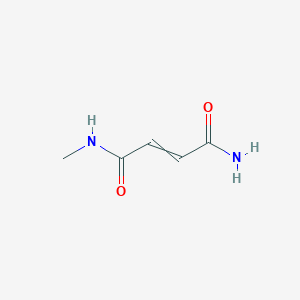
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
